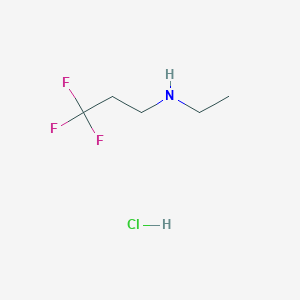

![molecular formula C9H14ClNO B1520450 4-[(Ethylamino)methyl]phenol hydrochloride CAS No. 33597-20-5](/img/structure/B1520450.png)

4-[(Ethylamino)methyl]phenol hydrochloride

Descripción general

Descripción

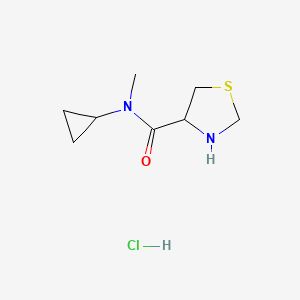

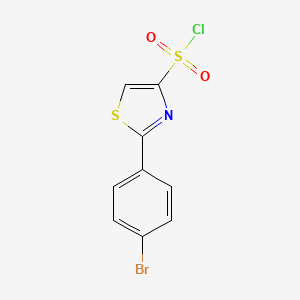

4-[(Ethylamino)methyl]phenol hydrochloride is a chemical compound with the CAS Number 33597-20-5 . It has a molecular weight of 187.67 . This compound is used in scientific research and has applications in various fields, including pharmaceuticals, organic synthesis, and analytical chemistry.

Molecular Structure Analysis

The InChI code for 4-[(Ethylamino)methyl]phenol hydrochloride is1S/C9H13NO.ClH/c1-2-10-7-8-3-5-9(11)6-4-8;/h3-6,10-11H,2,7H2,1H3;1H . This code provides a detailed representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

4-[(Ethylamino)methyl]phenol hydrochloride is a powder with a melting point of 180-181°C .Aplicaciones Científicas De Investigación

Medicine

4-[(Ethylamino)methyl]phenol hydrochloride: is explored in medicinal research for its potential as a precursor in the synthesis of pharmaceuticals. Its structure suggests it could be useful in creating compounds that interact with the central nervous system, possibly as stimulants or antidepressants .

Agriculture

In agriculture, this compound could be investigated for its role in the synthesis of herbicides or pesticides. Its phenolic structure, combined with the ethylamino group, might contribute to the development of new agents that target specific enzymes or receptors in pests .

Material Science

Material scientists might study 4-[(Ethylamino)methyl]phenol hydrochloride for its potential use in creating novel polymers. The presence of both a phenol and an amine group could allow for cross-linking, leading to materials with unique properties such as enhanced strength or thermal stability .

Environmental Science

This chemical could be used in environmental science as a tracer or marker in pollution studies due to its distinctive chemical signature. It could help in tracking the movement of pollutants in water bodies or soil .

Biochemistry

Biochemists may find 4-[(Ethylamino)methyl]phenol hydrochloride useful in enzyme studies. It could act as a substrate or inhibitor for enzymes that interact with similar phenolic compounds, aiding in understanding enzyme mechanisms .

Pharmacology

In pharmacology, the compound’s effects on biological systems can be examined. It could be used to study its pharmacokinetics and pharmacodynamics, providing insights into how drugs are absorbed, distributed, metabolized, and excreted in the body .

Analytical Chemistry

Analytical chemists might utilize 4-[(Ethylamino)methyl]phenol hydrochloride in developing new analytical methods. Its unique structure could be beneficial in calibrating instruments or as a standard in chromatography and spectrometry analyses .

Chemical Engineering

Lastly, in chemical engineering, this compound’s properties could be important in process design and optimization. Its thermal and chemical stability might influence the development of new industrial processes or the improvement of existing ones .

Safety And Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

4-(ethylaminomethyl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-2-10-7-8-3-5-9(11)6-4-8;/h3-6,10-11H,2,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYRBABFACVYJFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=C(C=C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Ethylamino)methyl]phenol hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-Tert-butylphenyl)cyclobutyl]methanamine hydrochloride](/img/structure/B1520367.png)

![7-Amino-2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium chloride](/img/structure/B1520369.png)

![4-[(2-Fluorophenyl)methoxy]aniline hydrochloride](/img/structure/B1520372.png)

![4-[(Propane-2-sulfonyl)methyl]aniline](/img/structure/B1520374.png)

![2-[(Diphenylmethyl)amino]acetic acid hydrochloride](/img/structure/B1520381.png)